molecular formula C18H20N2O4 B2678465 (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide CAS No. 1462970-08-6

(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide

Cat. No.: B2678465
CAS No.: 1462970-08-6
M. Wt: 328.368
InChI Key: MPFYNDGWCNVZTH-YBFXNURJSA-N
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Description

(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dihydroxybenzylidene)-2-(hydroxymethyl)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)-2-(hydroxymethyl)benzohydrazide
  • N’-(4-methylbenzylidene)-2-(hydroxymethyl)benzohydrazide

Uniqueness

(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-5-7-13(8-6-12)11-19-20-18(21)14-9-15(22-2)17(24-4)16(10-14)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYNDGWCNVZTH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39229-60-2
Record name 3,4,5-TRIMETHOXY-N'-(4-METHYLBENZYLIDENE)BENZOHYDRAZIDE
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